molecular formula C22H19N3O2 B3915547 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Cat. No.: B3915547
M. Wt: 357.4 g/mol
InChI Key: HSCKUZDQUMECJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a chemical compound developed for research applications, particularly in the field of neuroscience and receptor pharmacology. It belongs to the 2-phenylimidazo[1,2-a]pyridine class of compounds, which have been identified as high-affinity and selective ligands for benzodiazepine receptors . This molecular scaffold is structurally analogous to other investigational compounds, such as the δ-subunit preferring GABA A receptor positive allosteric modulator DS2 and its methoxy analogue . These related compounds have shown low micromolar potency (EC50 values in the 1-4 μM range) and high selectivity for δ-subunit-containing GABA A receptors (e.g., α1β2δ, α4β2δ, α6β2δ) over γ2-containing receptors, making them valuable tool compounds for studying tonic inhibition in the brain . The compound is presented for research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-15-12-13-25-19(14-15)23-20(16-8-4-3-5-9-16)21(25)24-22(26)17-10-6-7-11-18(17)27-2/h3-14H,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCKUZDQUMECJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient . The reaction conditions include:

    Microwave irradiation: Provides rapid heating and high yields.

    Condensation reaction: Between 2-aminopyridines and α-bromoketones.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale microwave-assisted synthesis due to its efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reducing agents: Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution reactions: Often involve halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Ring

4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • Molecular Formula : C21H16ClN3O
  • Molecular Weight : 361.83 g/mol
  • Key Feature : Chlorine substituent at the benzamide para position.
  • Impact : The electron-withdrawing chlorine may reduce solubility (lipophilicity increases) compared to the methoxy analog. This could affect bioavailability and binding interactions in biological systems .
4-Bromo-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • Molecular Formula : C21H16BrN3O
  • Molecular Weight : 406.28 g/mol
  • Key Feature : Bromine substituent, larger and more polarizable than chlorine.
  • Impact : Increased steric bulk and electronegativity may enhance halogen bonding but reduce solubility (predicted lower than chloro and methoxy derivatives) .
N-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
  • Molecular Formula : C21H17N3O
  • Molecular Weight : 327.40 g/mol
  • Key Feature : Unsubstituted benzamide.

Variations in the Imidazo[1,2-a]pyridine Core

N-[7-Methyl-2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide
  • Molecular Formula : C19H15N3OS
  • Molecular Weight : 333.41 g/mol
  • Key Feature : Thienyl group replaces the phenyl ring at the 2-position.
  • Impact : The sulfur atom in the thiophene ring may alter π-π stacking interactions and solubility. This substitution could modulate target selectivity in pharmacological contexts .
N-(2-Phenylimidazo[1,2-a]pyridin-3-yl)acetamide
  • Molecular Formula : C15H13N3O
  • Molecular Weight : 251.29 g/mol
  • Key Feature : Acetamide replaces benzamide.
  • Impact : Smaller molecular size and reduced aromaticity may decrease binding affinity but improve metabolic stability .

Structural and Crystallographic Insights

  • Planarity and Dihedral Angles: The imidazo[1,2-a]pyridine core is nearly planar, with dihedral angles of 64.97° (relative to the phenyl ring) and 18.52° (relative to substituents like the (iminomethyl)phenol group) in related Schiff base derivatives. Methoxy or halogen substituents may subtly alter these angles, affecting molecular packing and crystal stability .
  • Hydrogen Bonding : In crystal structures, N–H⋯O and C–H⋯π interactions dominate. For example, the methoxy group in the target compound could participate in hydrogen bonding, enhancing crystalline stability compared to halogenated analogs .

Pharmacological Potential

  • Directed C–H Functionalization : The N,O-bidentate directing group in analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide highlights the utility of these compounds in metal-catalyzed reactions, relevant to drug discovery .
  • Solubility-Bioactivity Relationships : The methoxy-substituted derivative’s enhanced solubility (compared to chloro/bromo analogs) may improve pharmacokinetic profiles, though specific activity data require further study .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Water Solubility (µg/mL) Key Feature
2-Methoxy-N-{…}benzamide (Target) C21H17N3O2 343.38 2-Methoxy Not reported Enhanced electron-donating
4-Chloro-N-{…}benzamide C21H16ClN3O 361.83 4-Chloro Not reported Halogen bonding potential
4-Bromo-N-{…}benzamide C21H16BrN3O 406.28 4-Bromo Not reported Increased steric bulk
N-{…}benzamide (Unsubstituted) C21H17N3O 327.40 None 2.0 Baseline solubility
N-[7-Methyl-2-(2-thienyl)-…]benzamide C19H15N3OS 333.41 2-Thienyl Not reported Altered π-interactions

Biological Activity

2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide is a synthetic compound belonging to the class of imidazopyridine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as an inhibitor of various biological targets involved in diseases such as cancer and autoimmune disorders. The structural features of this compound, including a methoxy group, an imidazo[1,2-A]pyridine moiety, and a benzamide functional group, contribute significantly to its biological activity.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C19H18N4O\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • N-acylation : The introduction of the benzamide moiety.
  • Condensation reactions : To form the imidazopyridine structure.

These synthetic pathways may vary based on specific starting materials and desired substituents on the imidazopyridine ring .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can inhibit their activity or modulate their function, which is crucial in therapeutic contexts. For instance, it may inhibit certain enzymes involved in cancer cell proliferation .

Pharmacological Applications

Research indicates that compounds similar to this compound exhibit diverse biological activities:

  • Anticancer Activity : Studies have shown that imidazopyridine derivatives can inhibit cancer cell growth. For example, modifications in the structure can enhance potency against various cancer cell lines .
  • Antimicrobial Properties : Some derivatives have demonstrated significant antibacterial and antifungal activities against various strains .

Case Studies and Research Findings

  • Anticancer Studies : A study evaluating several imidazopyridine derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7). The most potent compounds exhibited IC50 values significantly lower than traditional chemotherapeutics .
  • Inhibition Studies : Research into the inhibition of nitric oxide production in RAW 264.7 cells revealed that structural features of imidazopyridines play a critical role in their anti-inflammatory effects by targeting iNOS and COX-2 pathways .
  • Quantitative Structure–Activity Relationship (QSAR) : QSAR studies suggest that variations in the chemical structure can lead to significant differences in biological activity, including solubility and metabolic stability .

Data Table: Biological Activity Summary

Biological ActivityMechanismReference
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of bacterial/fungal growth
Anti-inflammatoryInhibition of iNOS and COX-2

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide?

  • Methodology : The synthesis typically involves a two-step process:

Core formation : Condensation of 2-amino-4-methylpyridine with 2-bromo-4-chloroacetophenone under reflux to form the imidazo[1,2-a]pyridine core .

Amide coupling : Reacting the amine group of the core with 2-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .

  • Key considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts.

Q. Which analytical techniques are essential for characterizing this compound?

  • Techniques :

  • NMR spectroscopy : Confirm regiochemistry and substitution patterns (e.g., methoxy group at C2) .
  • Mass spectrometry (MS) : Verify molecular weight (expected m/z: ~377.4 for [M+H]⁺) .
  • HPLC : Assess purity (>95% required for pharmacological studies) .

Q. How is the compound initially screened for biological activity?

  • Assays :

  • Kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to evaluate inhibition of Bruton’s tyrosine kinase (Btk), a common target for imidazo[1,2-a]pyridines .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the yield of this compound?

  • Optimization : Microwave irradiation (100–150°C, 20–30 min) reduces reaction time from hours to minutes, enhancing yield by 15–20% compared to conventional heating .
  • Mechanistic insight : Controlled dielectric heating minimizes thermal decomposition of sensitive intermediates.

Q. What crystallographic challenges arise during structural refinement, and how are they resolved?

  • Challenges : Disordered solvent molecules or twinning in crystals (common with fused heterocycles).
  • Solutions : Use SHELXL for refinement with TWIN/BASF commands to model twinning. Hydrogen atoms are placed geometrically and refined using riding models .
  • Validation : Check R-factor convergence (target: R₁ < 0.05) and validate via CCDC deposition .

Q. How do structural modifications (e.g., methoxy vs. fluoro substituents) affect pharmacological activity?

  • SAR Insights :

SubstituentLogPTarget Affinity (Btk IC₅₀)Metabolic Stability
-OCH₃3.285 nMModerate (t₁/₂ = 2h)
-F3.5120 nMHigh (t₁/₂ = 4h)
  • Conclusion : Methoxy enhances solubility but reduces metabolic stability compared to fluoro analogs .

Q. How to resolve contradictions in reported biological data across similar analogs?

  • Approach :

Standardize assays : Use identical cell lines and assay conditions (e.g., ATP concentration in kinase assays).

Computational modeling : Perform molecular docking (AutoDock Vina) to compare binding poses with co-crystallized Btk structures (PDB: 6VEB) .

Q. What strategies optimize solubility for in vivo studies?

  • Methods :

  • Prodrug design : Introduce phosphate esters at the methoxy group for aqueous formulation.
  • Co-solvents : Use 10% DMSO + 20% PEG-400 in saline for intravenous administration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide
Reactant of Route 2
Reactant of Route 2
2-Methoxy-N-{7-methyl-2-phenylimidazo[1,2-A]pyridin-3-YL}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.